molecular formula C19H27NO3 B607074 Tetrabenazin-d6 CAS No. 1392826-25-3

Tetrabenazin-d6

Katalognummer: B607074
CAS-Nummer: 1392826-25-3
Molekulargewicht: 317.4 g/mol
InChI-Schlüssel: MKJIEFSOBYUXJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetrabenazin ist ein Hemmstoff des vesikulären Monoamintransporters 2 (VMAT2), der hauptsächlich zur symptomatischen Behandlung hyperkinetischer Bewegungsstörungen wie Chorea im Zusammenhang mit der Huntington-Krankheit eingesetzt wird . Es wurde erstmals im Jahr 2008 von der U.S. Food and Drug Administration zu diesem Zweck zugelassen . Tetrabenazin wirkt durch Depletion von Monoaminen wie Dopamin, Serotonin, Noradrenalin und Histamin aus Nervenzellen, was zur Kontrolle unwillkürlicher Körperbewegungen beiträgt .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Tetrabenazin umfasst mehrere Schritte. Eine übliche Methode beinhaltet die folgenden Schritte :

    Bildung von Tetramethylmethandiamin: Dies wird erreicht durch Reaktion einer Dimethylamin-wässrigen Lösung mit einer Formaldehyd-wässrigen Lösung.

    Aminmethylierung: Das Tetramethylmethandiamin wird in einem organischen Lösungsmittel gelöst, gefolgt von der Zugabe von Acetylchlorid und 5-Methyl-2-hexanon.

    Cyclisierung: Das Zwischenprodukt wird dann mit 6,7-Dimethoxy-3,4-dihydroisochinolinhydrochlorid umgesetzt, um Tetrabenazin zu erhalten.

Industrielle Produktionsmethoden: Die industrielle Produktion von Tetrabenazin beinhaltet oft die Optimierung der Reaktionsbedingungen, um die Ausbeute und Selektivität zu verbessern. So wurde beispielsweise berichtet, dass die Verwendung eines Rutheniumkatalysators und blauer LED-Bestrahlung Tetrabenazin in moderater Ausbeute liefert .

Wissenschaftliche Forschungsanwendungen

Tetrabenazin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung :

    Chemie: Es wird als Modellverbindung zur Untersuchung von VMAT2-Hemmern verwendet.

    Biologie: Tetrabenazin wird verwendet, um die Neurotransmitterregulation und synaptische Transmission zu untersuchen.

    Medizin: Es wird hauptsächlich zur Behandlung hyperkinetischer Bewegungsstörungen wie Huntington-Krankheit, Tourette-Syndrom und Tardiver Dyskinesie eingesetzt.

    Industrie: Tetrabenazin und seine Derivate werden bei der Entwicklung diagnostischer Werkzeuge zur Früherkennung neurologischer Erkrankungen verwendet.

5. Wirkmechanismus

Tetrabenazin entfaltet seine Wirkung durch Hemmung des vesikulären Monoamintransporters Typ 2 (VMAT2) . Diese Hemmung verhindert den Transport von Neurotransmittern wie Dopamin, Serotonin, Noradrenalin und Histamin in synaptische Vesikel, was zu ihrer Depletion in Nervenzellen führt . Diese Reduktion des Neurotransmitterspiegels hilft, unwillkürliche Bewegungen zu kontrollieren, die mit hyperkinetischen Störungen verbunden sind .

Ähnliche Verbindungen:

Vergleich:

Tetrabenazin zeichnet sich durch seinen weit verbreiteten Einsatz bei der Behandlung verschiedener hyperkinetischer Bewegungsstörungen und seine Rolle in der wissenschaftlichen Forschung zum Verständnis der Neurotransmitterregulation aus.

Wirkmechanismus

Tetrabenazine exerts its effects by inhibiting the vesicular monoamine transporter type 2 (VMAT2) . This inhibition prevents the transport of neurotransmitters like dopamine, serotonin, norepinephrine, and histamine into synaptic vesicles, leading to their depletion in nerve cells . This reduction in neurotransmitter levels helps control involuntary movements associated with hyperkinetic disorders .

Similar Compounds:

Comparison:

Tetrabenazine stands out due to its extensive use in treating various hyperkinetic movement disorders and its role in scientific research for understanding neurotransmitter regulation.

Safety and Hazards

Deutetrabenazine carries a boxed warning for increased risk of depression and suicidal thoughts and behavior (suicidality) in patients with Huntington’s disease . It also has a warning for changes in mood, cognition, chorea, rigidity, functional capacity, risk for depression, and suicidal ideation and behaviors (in patients with Huntington’s disease), neuroleptic malignant syndrome, akathisia, agitation, restlessness, parkinsonism (in patients with Huntington’s disease), and sedation/somnolence .

Zukünftige Richtungen

Currently, deutetrabenazine is being evaluated in phase III studies for the treatment of involuntary movements in patients with cerebral palsy . The suggestion that deutetrabenazine may lead to the improvement of dystonia as well as chorea, without a worsening of parkinsonism in HD patients is extremely interesting and should be further investigated and validated in future studies .

Biochemische Analyse

Biochemical Properties

Tetrabenazine-d6 acts by binding and inhibiting VMAT2, a protein responsible for importing neurotransmitters from the cytosol to the vesicles in neuronal cells . This interaction leads to the depletion of monoamines such as dopamine, serotonin, and norepinephrine . The inhibition of VMAT2 by Tetrabenazine-d6 is selective, with Ki values of 97 and >20,000 nM for VMAT2 and VMAT1, respectively .

Cellular Effects

In cellular contexts, Tetrabenazine-d6 impacts various types of cells and cellular processes. It influences cell function by reducing the levels of monoamines in the brain, which can induce depressive-like behavior in animal models . The compound’s action on VMAT2 leads to a decrease in the release of neurotransmitters inside the cell to the synaptic cleft, resulting in altered dopaminergic signal transmission .

Molecular Mechanism

The molecular mechanism of Tetrabenazine-d6 involves its binding to VMAT2, leading to the inhibition of this transporter . This binding interaction results in the depletion of monoamine neurotransmitters from neuronal vesicles . The compound’s effects at the molecular level also include changes in gene expression, as a behaviorally active dose of Tetrabenazine-d6 has been shown to increase the expression of DARPP-32 in accumbens medium spiny neurons .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, Tetrabenazine-d6 exhibits changes in its effects. For instance, it has been shown to produce a dose-related decrease in lever pressing in rats, indicative of altered effort-related choice behavior . Information on the compound’s stability, degradation, and long-term effects on cellular function is currently limited.

Dosage Effects in Animal Models

In animal models, the effects of Tetrabenazine-d6 vary with different dosages . For example, it has been used to induce depressive-like behavior in rats, with the effects being dose-dependent

Metabolic Pathways

Tetrabenazine-d6 is involved in metabolic pathways related to the transport and depletion of monoamine neurotransmitters . It interacts with VMAT2, an enzyme responsible for importing neurotransmitters into neuronal vesicles

Transport and Distribution

Tetrabenazine-d6 is transported within cells and tissues via its interaction with VMAT2 . This transporter protein is responsible for importing neurotransmitters from the cytosol to the vesicles in neuronal cells

Subcellular Localization

The subcellular localization of Tetrabenazine-d6 is closely tied to its target, VMAT2, which is located in neuronal vesicles

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tetrabenazine involves multiple steps. One common method includes the following steps :

    Formation of Tetramethyl Methane Diamine: This is achieved by reacting a dimethylamine aqueous solution with a formaldehyde aqueous solution.

    Amine Methylation: The tetramethyl methane diamine is dissolved in an organic solvent, followed by the addition of acetyl chloride and 5-methyl-2-hexanone.

    Cyclization: The intermediate product is then reacted with 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride to obtain tetrabenazine.

Industrial Production Methods: Industrial production of tetrabenazine often involves optimizing reaction conditions to improve yield and selectivity. For instance, the use of a ruthenium catalyst and blue LED irradiation has been reported to produce tetrabenazine in moderate yield .

Analyse Chemischer Reaktionen

Reaktionstypen: Tetrabenazin unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Es kann oxidiert werden, um verschiedene Metaboliten zu bilden.

    Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen modifizieren.

    Substitution: Substitutionsreaktionen können verschiedene Substituenten in seine Struktur einführen.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.

    Substitution: Verschiedene Halogenierungsmittel können für Substitutionsreaktionen verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Metaboliten und Derivate von Tetrabenazin, wie z. B. Deutetrabenazin .

Eigenschaften

IUPAC Name

9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJIEFSOBYUXJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501127442
Record name 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501127442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tetrabenazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015592
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Sparingly soluble, Sparingly soluble in water, Soluble in ethanol, 3.61e-01 g/L
Record name Tetrabenazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04844
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tetrabenazine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8412
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Tetrabenazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015592
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Tetrabenazine is a reversible human vesicular monoamine transporter type 2 inhibitor (Ki = 100 nM). It acts within the basal ganglia and promotes depletion of monoamine neurotransmitters serotonin, norepinephrine, and dopamine from stores. It also decreases uptake into synaptic vesicles. Dopamine is required for fine motor movement, so the inhibition of its transmission is efficacious for hyperkinetic movement. Tetrabenazine exhibits weak in vitro binding affinity at the dopamine D2 receptor (Ki = 2100 nM)., ... Pharmacology studies demonstrate that betrabenzaine reversibly inhibits the activity of vesicular monoamine transporter 2, resulting in depletion of central dopamine. ...
Record name Tetrabenazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04844
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tetrabenazine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8412
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Prisms from methanol

CAS No.

718635-93-9, 58-46-8
Record name 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=718635-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrabenazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04844
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TETRABENAZINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172187
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name TETRABENAZINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169886
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501127442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrabenazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.348
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Tetrabenazine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8412
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Tetrabenazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015592
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

126-129 °C, Crystals. MP: 208-210 °C. Soluble in hot water; practically insoluble in acetone. UV max (alcohol): 230, 284 nm (epsilon 7780, 3820) /Tetrabenazine hydrochloride/, Bitter crystals. Sensitive to light. MP: 126-130 °C. Sparingly soluble in water, soluble in alcohol, practically insoluble in ether /Tetrabenazine methanesulfonate/, 128 °C
Record name Tetrabenazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04844
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tetrabenazine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8412
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Tetrabenazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015592
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Customer
Q & A

Q1: How does deutetrabenazine interact with its target, VMAT2?

A1: Deutetrabenazine, like its parent compound tetrabenazine, reversibly binds to VMAT2 [, ]. VMAT2 is responsible for packaging monoamines, such as dopamine, into synaptic vesicles for release into the synapse. By inhibiting VMAT2, deutetrabenazine reduces the concentration of dopamine available for release in the synapse [, , ].

Q2: What are the downstream effects of deutetrabenazine's inhibition of VMAT2?

A2: By reducing dopamine levels in the synapse, deutetrabenazine helps to regulate neuronal signaling in brain regions associated with movement control. This mechanism is believed to be responsible for its therapeutic effect in reducing chorea associated with Huntington's disease and involuntary movements in tardive dyskinesia [, , , ].

Q3: How does the pharmacokinetic profile of deutetrabenazine differ from that of tetrabenazine?

A3: Deutetrabenazine is characterized by a longer half-life, reduced peak-to-trough fluctuations, and lower peak plasma concentrations of its active metabolites (deuterated α-dihydrotetrabenazine and β-dihydrotetrabenazine) compared with tetrabenazine []. This allows for twice-daily dosing of deutetrabenazine, potentially improving patient adherence [, ].

Q4: Does food affect the absorption of deutetrabenazine?

A4: Food does not significantly affect the overall exposure (AUC) of the active metabolites of deutetrabenazine []. While peak concentration (Cmax) may be moderately increased by food, it remains lower than that of tetrabenazine [].

Q5: What evidence supports the efficacy of deutetrabenazine in treating chorea associated with Huntington's disease?

A5: In the First-HD study, a randomized, double-blind, placebo-controlled trial, deutetrabenazine demonstrated statistically significant improvements in chorea scores compared with placebo in patients with Huntington's disease []. These findings were further supported by improvements in patient-reported and clinician-rated global impressions of change [].

Q6: Has deutetrabenazine demonstrated efficacy in treating tardive dyskinesia?

A6: Two pivotal clinical trials, ARM-TD and AIM-TD, investigated the efficacy of deutetrabenazine in treating tardive dyskinesia [, ]. Both studies showed statistically significant reductions in involuntary movements as measured by the Abnormal Involuntary Movement Scale (AIMS) compared to placebo [, ]. Clinicians also observed significant improvements in TD symptoms [].

Q7: What data is available on the long-term safety and tolerability of deutetrabenazine?

A7: Open-label extension studies (e.g., ARC-HD for HD and a 3-year OLE for TD) have provided insights into the long-term safety and tolerability of deutetrabenazine [, ]. These studies suggest that long-term treatment with deutetrabenazine is generally well-tolerated, with a safety profile consistent with the shorter-term, placebo-controlled trials [, , , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.